molecular formula C11H19NO3 B13365589 Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13365589
M. Wt: 213.27 g/mol
InChI Key: YLHSUKDRBRKUDQ-CIUDSAMLSA-N
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Description

Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structural properties, which include a bicyclo[4.1.0]heptane ring system. The presence of a hydroxyl group and a carboxylate ester makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a cycloaddition reaction involving appropriate precursors.

    Introduction of the hydroxyl group: This step often involves selective hydroxylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and optimized reaction parameters are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[410]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate ester groups

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1

InChI Key

YLHSUKDRBRKUDQ-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@H](C1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)O

Origin of Product

United States

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